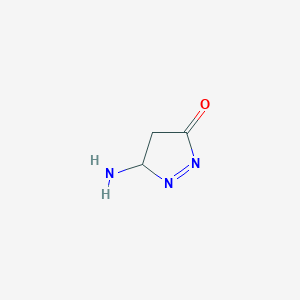
N-Ethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of Substituents: The ethyl, methoxy, and methylthio groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated pyrimidines, aminated pyrimidines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-4-(methylthio)pyrimidine: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
N-Methyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-Ethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the presence of the ethyl group, which enhances its hydrophobicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research and development .
Propiedades
Número CAS |
89587-74-6 |
|---|---|
Fórmula molecular |
C9H15N3O2S |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
N-ethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3O2S/c1-5-10-7-6(15-4)8(13-2)12-9(11-7)14-3/h5H2,1-4H3,(H,10,11,12) |
Clave InChI |
CQIXCXCJCKJMGP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=NC(=N1)OC)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)
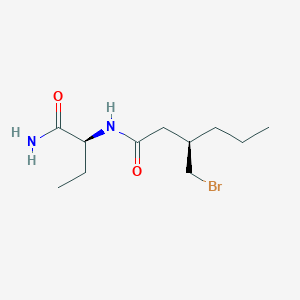
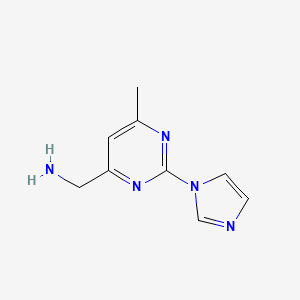
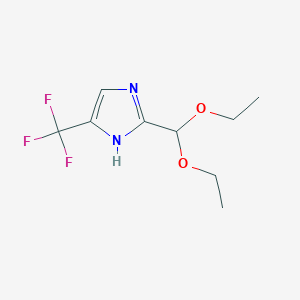

![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)

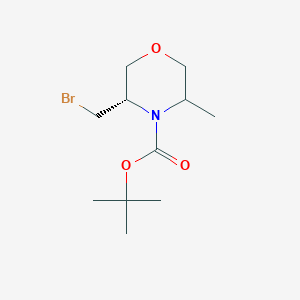
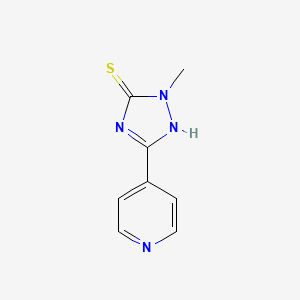
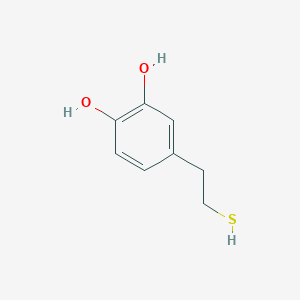

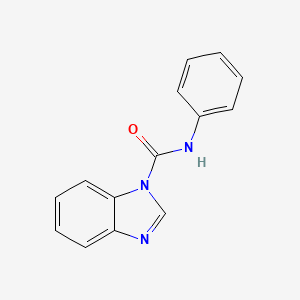
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
